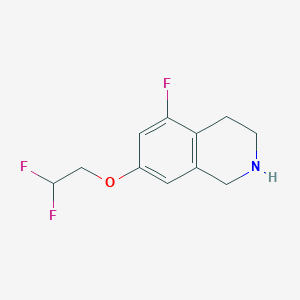
7-(2,2-Difluoroethoxy)-5-fluoro-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2,2-Difluoroethoxy)-5-fluoro-1,2,3,4-tetrahydroisoquinoline is a fluorinated organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a difluoroethoxy group and a fluorine atom attached to the isoquinoline ring. Fluorinated compounds are known for their unique chemical properties, which make them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,2-Difluoroethoxy)-5-fluoro-1,2,3,4-tetrahydroisoquinoline typically involves the introduction of the difluoroethoxy group and the fluorine atom onto the isoquinoline ring. One common method is the nucleophilic substitution reaction, where a suitable precursor is reacted with a difluoroethoxy reagent under controlled conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the production process. Additionally, purification steps, such as crystallization or chromatography, are employed to obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions
7-(2,2-Difluoroethoxy)-5-fluoro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced isoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Difluoroethoxy reagents in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
7-(2,2-Difluoroethoxy)-5-fluoro-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as non-flammable liquid electrolytes for batteries
Mécanisme D'action
The mechanism of action of 7-(2,2-Difluoroethoxy)-5-fluoro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may act as an inhibitor of DNA synthesis by incorporating into the DNA strand and causing chain termination .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’,2’-Difluorodeoxyguanosine: A fluorinated nucleoside analog with anticancer properties.
Fluoroquinolines: A class of compounds known for their antibacterial activity
Uniqueness
7-(2,2-Difluoroethoxy)-5-fluoro-1,2,3,4-tetrahydroisoquinoline is unique due to its specific structural features, such as the presence of both a difluoroethoxy group and a fluorine atom on the isoquinoline ring. This combination imparts distinct chemical properties, making it valuable for specialized applications in various fields .
Propriétés
Formule moléculaire |
C11H12F3NO |
|---|---|
Poids moléculaire |
231.21 g/mol |
Nom IUPAC |
7-(2,2-difluoroethoxy)-5-fluoro-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C11H12F3NO/c12-10-4-8(16-6-11(13)14)3-7-5-15-2-1-9(7)10/h3-4,11,15H,1-2,5-6H2 |
Clé InChI |
LFWHIBBISNZPHI-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC2=C1C(=CC(=C2)OCC(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


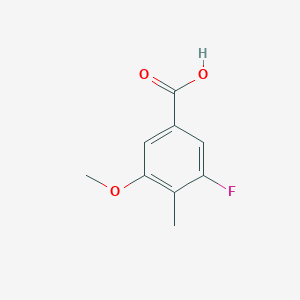
![Ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate](/img/structure/B12993686.png)

![Benzyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate](/img/structure/B12993700.png)


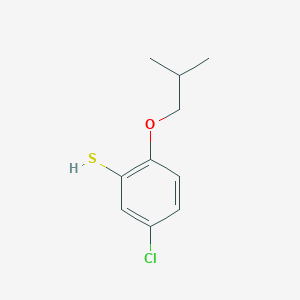


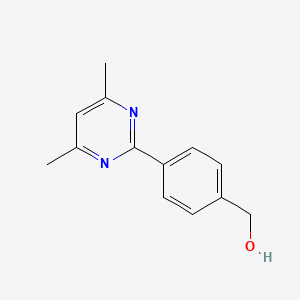
![Di-tert-butyl 8-oxo-5-azaspiro[2.5]octane-1,5-dicarboxylate](/img/structure/B12993753.png)
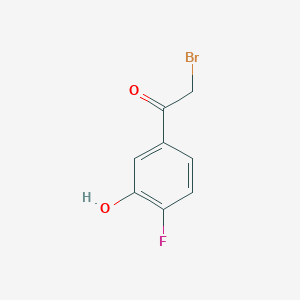

![N-Benzyl-3-nitro-N-[(2,4,6-trichloro-phenylcarbamoyl)-methyl]-benzamide](/img/structure/B12993771.png)
